molecular formula C22H31ClN6O B608047 CT7001 hydrochloride CAS No. 1805789-54-1

CT7001 hydrochloride

Cat. No. B608047
M. Wt: 430.981
InChI Key: YMNPLAHCOLEZJE-ZFNKBKEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CT7001 hydrochloride, also known as Samuraciclib hydrochloride, is a potent, selective, ATP-competitive, and orally active CDK7 inhibitor . It has an IC50 of 41 nM and displays selectivity over CDK1, CDK2, CDK5, and CDK9 .


Chemical Reactions Analysis

CT7001 hydrochloride selectively engages with CDK7 in prostate cancer cells, causing inhibition of proliferation and cell cycle arrest . It also inhibits the growth of breast cancer cell lines .

Scientific Research Applications

Application in Prostate Cancer Research

Specific Scientific Field

This research is in the field of Oncology , specifically Prostate Cancer .

Summary of the Application

CT7001, also known as Samuraciclib, is a CDK7 inhibitor that targets proliferation pathways to inhibit advanced prostate cancer . It has been investigated across castration-resistant prostate cancer (CRPC) models in vitro and in xenograft models in vivo .

Methods of Application or Experimental Procedures

The antitumor activity of CT7001 was investigated across CRPC models in vitro and in xenograft models in vivo. Cell-based assays and transcriptomic analyses of treated xenografts were employed to investigate the mechanisms driving CT7001 activity, alone and in combination with the antiandrogen enzalutamide .

Results or Outcomes

CT7001 selectively engages with CDK7 in prostate cancer cells, causing inhibition of proliferation and cell cycle arrest. Activation of p53, induction of apoptosis, and suppression of transcription mediated by full-length and constitutively active AR splice variants contribute to antitumor efficacy in vitro . Oral administration of CT7001 represses growth of CRPC xenografts and significantly augments growth inhibition achieved by enzalutamide .

Application in Breast, Small-Cell Lung and Haematological Cancers

Specific Scientific Field

This research is in the field of Oncology , specifically Breast, Small-Cell Lung and Haematological Cancers .

Summary of the Application

CT7001 is a potential therapy for breast, small-cell lung and haematological cancers . It has anti-proliferative activity in a range of cancer types including acute myeloid leukaemia (AML), small cell lung (SCL) and hormone sensitive and triple negative breast cancers (TNBC) .

Methods of Application or Experimental Procedures

CT7001 was evaluated in a range of pre-clinical cancer models. It was shown to lead to cell death in a panel of patient derived models of small-cell lung cancer (SCLC) in 3D spheroid assays .

Results or Outcomes

In an in vivo orthotopic-patient derived xenograft model of TNBC in nu/nu mice, orally administered CT7001 monotherapy produced strong and sustained regression of the tumour that persisted during the dosing schedule, and strong suppression was still maintained upon cessation of treatment . CT7001 produced a near complete regression in an MV-4-11 xenograft model of AML .

Safety And Hazards

Common adverse events of CT7001 hydrochloride include low-grade nausea, vomiting, and diarrhea . The maximum tolerated dose is 360 mg once daily . It’s important to note that this information is based on clinical trials and may not include all possible side effects or risks.

Future Directions

Clinical activity in triple-negative breast cancer (TNBC) and HR+/HER2-breast cancer post-CDK4/6-inhibitor settings warrants further evaluation . This suggests that CT7001 hydrochloride could be a promising therapeutic for these types of cancer in the future.

properties

IUPAC Name

(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O.ClH/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29;/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27);1H/t17-,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNPLAHCOLEZJE-ZFNKBKEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CT7001 hydrochloride

CAS RN

1805789-54-1
Record name CT-7001 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805789541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CT-7001 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOH5NJ0DC3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
KM Piemonte, BM Webb, JR Bobbitt… - Journal of Biological …, 2023 - Elsevier
Chromatin organization is highly dynamic and modulates DNA replication, transcription and chromosome segregation. Condensin is essential for chromosome assembly during mitosis …
Number of citations: 2 www.sciencedirect.com

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